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UTX protein (1264-1273) -

UTX protein (1264-1273)

Catalog Number: EVT-243953
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Product Introduction

Description
Lysine-specific demethylase 6A
Overview

The Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X, known as UTX, is a critical protein that functions primarily as a histone demethylase. Specifically, it targets the di- and tri-methylated forms of histone H3 lysine 27 (H3K27me2/3). UTX plays a significant role in various biological processes including gene expression regulation, embryonic development, and cellular reprogramming. Mutations in UTX have been implicated in several human cancers and congenital disorders such as Kabuki syndrome. The protein is encoded by the KDM6A gene, which is located on the X chromosome and escapes X-inactivation in females, resulting in its ubiquitous expression across tissues .

Source and Classification

UTX is classified as a member of the Jumonji C domain-containing family of proteins, specifically categorized under histone demethylases. It belongs to a broader group of enzymes that modify chromatin structure and function by removing methyl groups from lysine residues on histones. The protein's activity is essential for maintaining the dynamic balance of histone methylation marks that regulate transcriptional activity and chromatin states .

Synthesis Analysis

Methods

The synthesis of UTX typically involves recombinant DNA technology, where the KDM6A gene is cloned into an expression vector. This vector is then introduced into suitable host cells (such as Escherichia coli or mammalian cells), where the UTX protein is expressed and subsequently purified.

Technical Details

Purification methods often include affinity chromatography, where a tag (such as His-tag) is used to isolate the protein from cell lysates. Following purification, techniques like size-exclusion chromatography may be employed to further refine the protein preparation. Characterization of the synthesized UTX can be performed using mass spectrometry and Western blotting to confirm identity and purity .

Molecular Structure Analysis

Structure

The UTX protein consists of several structural domains:

  • Helical Domain: Composed of multiple alpha helices.
  • Jumonji Domain: A jellyroll fold structure that houses the catalytic site for demethylation.
  • Zinc-Binding Domain: Involved in substrate recognition and stabilization.

Recent crystallographic studies have revealed that UTX binds specifically to H3K27me3 through interactions involving both its jumonji domain and a novel zinc-binding domain. The crystal structures provide insights into how UTX discriminates between different methylation states on histones .

Data

The structural data for UTX has been captured in various studies, with resolutions reaching up to 1.80 Å. These studies illustrate the intricate binding mechanisms that allow UTX to recognize specific histone modifications while avoiding others .

Chemical Reactions Analysis

Reactions

UTX catalyzes the removal of methyl groups from H3K27me2/3 through a hydroxylation mechanism that requires iron and α-ketoglutarate as cofactors. This reaction converts methylated lysine residues back to their unmethylated form, thereby influencing gene expression.

Technical Details

The enzymatic activity can be assessed using in vitro assays where substrates are incubated with purified UTX in the presence of necessary cofactors. The products can then be analyzed via mass spectrometry or chromatographic techniques to confirm demethylation .

Mechanism of Action

Process

UTX operates by recognizing specific histone modifications at enhancer regions, leading to transcriptional activation. Upon binding to trimethylated H3K27, UTX catalyzes its demethylation, which alters chromatin structure from a repressive state to an active state conducive for transcription.

Data

Functional studies have shown that loss of UTX leads to increased levels of H3K27me3 and subsequent silencing of target genes involved in critical developmental processes. This underscores the importance of UTX in maintaining proper gene expression profiles during development and differentiation .

Physical and Chemical Properties Analysis

Physical Properties

UTX is a soluble protein under physiological conditions with a molecular weight typically around 140 kDa. Its stability can be influenced by factors such as temperature and pH.

Chemical Properties

As a metalloprotein, UTX requires metal ions (primarily iron) for its enzymatic activity. The presence of cofactors like α-ketoglutarate is essential for its function as they participate directly in the demethylation reaction .

Relevant Data or Analyses

Studies have demonstrated that mutations within the KDM6A gene can lead to loss-of-function variants that disrupt normal demethylase activity, contributing to oncogenic processes in various cancers .

Applications

Scientific Uses

UTX has significant implications in both basic research and clinical settings:

  • Gene Regulation Studies: Understanding how UTX modulates gene expression provides insights into developmental biology and epigenetics.
  • Cancer Research: Investigating UTX mutations aids in understanding tumorigenesis and may inform therapeutic strategies.
  • Neuroscience: Research into UTX's role in synaptic plasticity highlights its potential impact on cognitive functions and neurological disorders .
Molecular Mechanisms of UTX-Mediated Epigenetic Regulation

Histone Demethylase Activity and H3K27me2/3 Dynamics

UTX (Ubiquitously Transcribed Tetratricopeptide Repeat protein, X chromosome; KDM6A) is a Jumonji C (JmjC)-domain containing histone demethylase that specifically catalyzes the removal of di- and tri-methyl groups from lysine 27 on histone H3 (H3K27me2/3). This enzymatic activity is iron (Fe²⁺)- and α-ketoglutarate-dependent, utilizing molecular oxygen to hydroxylate the methyl group, leading to formaldehyde release and demethylation [2] [5]. The catalytic JmjC domain (residues 1264-1273 are part of this conserved active site) contains essential residues (e.g., His883, Glu885 in Drosophila) that coordinate Fe²⁺ binding and substrate specificity [5] [8]. Structural studies reveal a zinc-binding domain adjacent to the JmjC domain that ensures selective recognition of H3K27 over the structurally similar H3K9 [2].

UTX-mediated H3K27me3 demethylation is critical for reversing Polycomb-mediated transcriptional repression. During invariant Natural Killer T (iNKT) cell development, UTX deficiency results in aberrant H3K27me3 accumulation at promoters of lineage-defining genes (e.g., Tbx21, Il2rb, Klrd1), correlating with their transcriptional silencing. Concurrently, these promoters exhibit reduced H3K4me3 activation marks, indicating UTX’s role in balancing repressive and active chromatin states [1]. In Drosophila, catalytically inactive UTX (UTXcd) mutants phenocopy UTX-null mutants, exhibiting ectopic H3K27me3 deposition at HOX gene promoters. This leads to stochastic loss of HOX gene expression and clonal propagation of silencing, confirming that UTX’s demethylase activity—not just protein scaffolding—is essential for preventing Polycomb-driven repression during zygotic genome activation [5] [8].

Table 1: UTX Demethylase Activity and Functional Consequences

ParameterImpact of UTX LossFunctional Consequence
H3K27me3 LevelsIncreased at gene promoters/enhancersSilencing of lineage-specifying genes (e.g., Tbx21, HOX)
H3K4me3 LevelsDecreased at active promotersImpaired transcriptional initiation
HOX Gene ExpressionStochastic loss in Drosophila embryosDevelopmental patterning defects
iNKT Cell MaturationBlocked at Stage 1–2Reduced IFN-γ production and NKT1 differentiation

Non-Catalytic Roles in Chromatin Remodeling and Transcriptional Activation

Beyond demethylase activity, UTX exerts essential functions through protein-protein interactions mediated by its N-terminal tetratricopeptide repeats (TPRs). UTX physically bridges lineage-specific transcription factors (e.g., T-bet in T-cells, JunB in iNKT cells) with the ATP-dependent chromatin remodeler SWI/SNF [1] [9]. This interaction facilitates nucleosome sliding and chromatin accessibility independent of H3K27me3 demethylation. For example, in T-helper 1 (Th1) cells, UTX scaffolds the assembly of T-bet with the SWI/SNF subunit BRG1, enabling remodeling of the Ifng locus even when UTX catalytic activity is inhibited [9].

In acute myeloid leukemia (AML), UTX loss alters H3K27ac distribution and chromatin accessibility at enhancers, despite minimal global changes in H3K27me3. UTX-/- leukemias exhibit:

  • Bidirectional H3K27ac changes: Loss at tumor-suppressive loci (e.g., GATA2) and gain at oncogenic ETS-target genes.
  • Reduced H3K4me1: Impairs enhancer priming and stability.
  • Enhanced ETS-factor pioneering: Increased chromatin occupancy of PU.1 and FLI1 at closed chromatin sites.These changes are rescued by catalytically dead UTX or its Y-chromosome paralog UTY, confirming demethylase-independent tumor-suppressive roles [3] [6].

Table 2: Catalytic vs. Non-Catalytic Functions of UTX

Function TypeMolecular MechanismBiological Outcome
CatalyticH3K27me3 removal at promoters/enhancersPrevents Polycomb silencing; permits activation
Non-CatalyticSWI/SNF recruitment via TPRsChromatin remodeling for TF binding
Non-CatalyticCOMPASS complex stabilizationH3K4me1 maintenance at enhancers
Non-CatalyticETS-factor pioneering facilitationOncogene activation in AML

Interaction with COMPASS Complex and H3K4 Methylation Crosstalk

UTX integrates H3K27 demethylation with H3K4 methylation via the COMPASS (Complex of Proteins Associated with Set1) complex. In mammals, UTX is a stoichiometric component of the MLL3/4 (COMPASS-like) complex, which monomethylates H3K4 (H3K4me1) at enhancers [5] [8]. The Drosophila ortholog dUTX binds the Trithorax-related (Trr) complex (MLL3/4 equivalent), and dUTX loss reduces global H3K4me1 levels—independent of its demethylase activity—suggesting UTX stabilizes COMPASS activity [2] [8].

Structural studies identify an ~80-amino-acid UTX Stabilization Domain (USD) within Trr that directly binds UTX and prevents its proteasomal degradation. This domain is conserved in mammalian MLL3/4 and is sufficient to rescue viability in Trr-null Drosophila, underscoring the functional significance of UTX-COMPASS coupling [8]. The crosstalk between UTX and COMPASS creates a permissive chromatin state:

  • H3K27me3 demethylation removes repressive marks.
  • H3K4me1 deposition by COMPASS marks active enhancers.
  • Recruitment of acetyltransferases (e.g., CBP/p300) facilitates H3K27ac, further enhancing transcription [2] [5].

In iNKT cells, UTX deficiency disrupts super-enhancer landscapes, defined by clustered enhancers with high H3K27ac and mediator occupancy. UTX occupies these super-enhancers and enables PLZF-driven gene expression, linking COMPASS-dependent H3K4me1 to lineage commitment [1].

UTX-Dependent Enhancer Remodeling and Pioneering Factor Recruitment

UTX orchestrates enhancer activation through coordinated chromatin remodeling and pioneering factor recruitment. Pioneering factors (e.g., ETS, GATA) bind nucleosomal DNA in closed chromatin and initiate enhancer assembly. UTX loss redistributes chromatin accessibility at enhancers, favoring ETS-factor binding while diminishing GATA-factor occupancy. Proteomic analyses reveal UTX interacts with BAF (SWI/SNF) complexes and COMPASS subunits, enabling a coordinated response:

  • Chromatin opening: BAF complexes slide nucleosomes via ATP hydrolysis.
  • Enhancer priming: COMPASS deposits H3K4me1.
  • Pioneering factor recruitment: ETS factors gain access to previously inaccessible sites [3] [6].

In AML, UTX deletion enhances PU.1 pioneering activity at closed chromatin loci, activating oncogenes (CDK6, MYC). Conversely, UTX maintains GATA2 occupancy at tumor-suppressive enhancers by facilitating H3K27ac deposition and nucleosome eviction. This dual regulation—repressing oncogenic ETS targets while activating tumor-suppressive GATA targets—underlies UTX’s role as a leukemia suppressor [3] [6]. Super-enhancers in iNKT cells also require UTX for accessibility. UTX co-occupies these regions with PLZF and JunB, enabling demethylase-dependent removal of H3K27me3 and recruitment of transcriptional coactivators. This establishes a feed-forward loop sustaining iNKT cell identity [1] [5].

Table 3: UTX-Dependent Enhancer Remodeling in Disease Contexts

Disease ContextEnhancer AlterationDysregulated GenesFunctional Impact
Acute Myeloid LeukemiaIncreased ETS-factor pioneeringCDK6, MYCOncogenic transformation
Acute Myeloid LeukemiaLoss of GATA2 enhancer occupancyGATA2, CEBPABlocked myeloid differentiation
iNKT Cell DeficiencySuper-enhancer dysfunctionZbtb16 (PLZF), JunBImpaired lineage commitment
Drosophila TumorsNotch enhancer hyperactivationNotch target genesRbf-dependent tumorigenesis

Properties

Product Name

UTX protein (1264-1273)

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